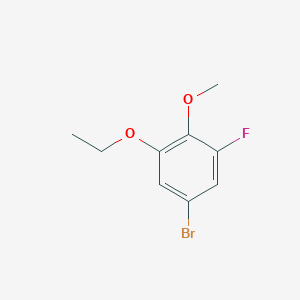

5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene

Description

5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene (C₉H₉BrFO₂) is a multisubstituted benzene derivative featuring bromine (position 5), ethoxy (position 1), fluorine (position 3), and methoxy (position 2) groups. This compound’s unique substitution pattern combines electron-donating (methoxy, ethoxy) and electron-withdrawing (bromo, fluoro) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for diverse reactivity, particularly in electrophilic aromatic substitution and cross-coupling reactions .

Properties

Molecular Formula |

C9H10BrFO2 |

|---|---|

Molecular Weight |

249.08 g/mol |

IUPAC Name |

5-bromo-1-ethoxy-3-fluoro-2-methoxybenzene |

InChI |

InChI=1S/C9H10BrFO2/c1-3-13-8-5-6(10)4-7(11)9(8)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

PTVCYFVMVWPBNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene typically involves the substitution of benzene derivatives. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with electrophiles . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include halogenation, alkylation, and other substitution reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents on the benzene ring is replaced by another group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens, alkyl halides, and other electrophiles. Reaction conditions may involve the use of catalysts such as Lewis acids.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene is used as a building block for the synthesis of more complex organic molecules. It is often employed in the development of new materials and compounds with specific properties .

Biology and Medicine: Its unique structure allows for the exploration of new drug candidates and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be utilized in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene depends on its specific application and the context in which it is used. In chemical reactions, the compound acts as a reactant or intermediate, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved are determined by the nature of the reactions and the specific reagents used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their substitution patterns are compared below:

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy and ethoxy groups enhance ring electron density, directing electrophiles to ortho/para positions.

- Electron-Withdrawing Groups (EWGs) : Bromo and fluoro groups reduce electron density, favoring meta substitution .

- Nitro Group Impact : In 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, the nitro group strongly deactivates the ring, overriding the effects of methoxy/fluoro groups .

Biological Activity

5-Bromo-1-ethoxy-3-fluoro-2-methoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of bromine, ethoxy, fluorine, and methoxy functional groups. This combination contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antitumor, and enzyme-inhibitory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from ≤0.25 µg/mL to >200 µg/mL .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| 3-substituted indoles | MRSA | ≤0.25 |

| 5-Fluoro analogue | MRSA | No activity |

Antitumor Activity

Initial findings suggest that compounds similar to this compound may possess antitumor properties. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. The structural characteristics, such as the presence of halogens, are believed to enhance these effects by interacting with cellular targets involved in tumor growth regulation .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.

- Target Interaction : It likely interacts with molecular targets such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A study investigating the biological effects of structurally related compounds found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells. The lack of hemolytic activity at tested concentrations further supports their potential as therapeutic agents .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | Hemolytic Activity |

|---|---|---|---|

| This compound | HEK293 (human embryonic kidney) | TBD | None |

| Active anti-MRSA compounds | Various cancer lines | ≤9 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.